This method provides an expedient way for the synthesis of cyclic carbonates.
Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source
The reactions are classified based on the type of starting material.
1,3-Dioxan-2-one is used as a monomer in the synthesis of aliphatic polycarbonates and polyurethanes.
The specific methods of application can vary, but generally involve polymerization reactions.
1,3-Dioxan-2-one can be polymerized to high molecular weight poly(trimethylene carbonate).
The polymerization can be initiated using cationic and anionic initiators.
1,3-Dioxan-2-one is used in the production of poly(ester-alt-ether) copolymers.
The specific methods of application can vary, but generally involve copolymerization reactions.
1,3-Dioxan-2-one, also known as trimethylene carbonate, is a six-membered cyclic carbonate ester with the molecular formula CHO. It appears as a colorless solid and has a melting point ranging from 45.0 to 49.0 °C and a boiling point of 135 °C at reduced pressure. The compound is soluble in methanol and is typically stored under inert gas conditions to prevent degradation . Due to its unique structure, it serves as an important monomer in the synthesis of biodegradable polymers, particularly in biomedical applications due to its low toxicity and favorable degradation properties .
The biological activity of 1,3-dioxan-2-one is notable for its low toxicity, making it a candidate for use in medical devices and drug delivery systems. Its biodegradability is a significant advantage in biomedical applications, as it minimizes long-term environmental impact. Studies have indicated that polymers derived from 1,3-dioxan-2-one exhibit good biocompatibility and mechanical properties suitable for various medical applications .
The most common synthesis route for 1,3-dioxan-2-one involves the reaction of 1,3-diols with phosgene or carbon dioxide under specific conditions. Recent advancements have highlighted the use of carbon dioxide as a sustainable carbon source in the synthesis process. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene have been employed to enhance yields under mild conditions . Other methods include using aluminum(III) complexes for improved efficiency in the reaction with diols .
1,3-Dioxan-2-one is primarily used in the production of biodegradable polycarbonates and polyurethanes. These materials are increasingly utilized in the medical field for applications such as sutures, drug delivery systems, and tissue engineering scaffolds due to their biocompatibility and mechanical strength. Additionally, they are being explored for use in environmentally friendly packaging materials .
Studies on the interactions of 1,3-dioxan-2-one with various biological molecules have shown that it can form stable complexes with amines and alcohols. Research indicates that these interactions can influence the polymerization process and affect the properties of the resulting materials. Energy profile calculations have been used to understand these interactions better, providing insights into reaction mechanisms and product stability .
Several compounds share structural similarities with 1,3-dioxan-2-one:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Dioxane | Ether | Non-cyclic structure; used as a solvent |
| 1,4-Dioxane | Ether | Different ring size; less reactive than cyclic esters |
| Ethylene Carbonate | Cyclic Carbonate | Lower melting point; used in similar applications |
| Propylene Carbonate | Cyclic Carbonate | Similar applications but different reactivity |
Uniqueness: What sets 1,3-dioxan-2-one apart from these compounds is its specific ring structure that facilitates efficient ring-opening polymerization and its favorable biodegradability profile for medical applications .
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) represent the most extensively studied organocatalysts for 1,3-dioxan-2-one ring-opening polymerization, offering metal-free alternatives with excellent control over molecular weight and dispersity [1] [2].
TBD operates through a dual activation mechanism involving simultaneous hydrogen-bond activation of both the monomer and the propagating species [1] [3]. Density Functional Theory (DFT) calculations reveal that TBD exhibits superior catalytic efficiency compared to DMAP, with an energy barrier of 11.3 kcal·mol⁻¹ for the rate-determining ring-opening step, significantly lower than DMAP's 23.7 kcal·mol⁻¹ [3]. The mechanism proceeds through formation of a complex featuring dual hydrogen bonds: one between the tertiary amine nitrogen and the alcohol hydroxyl group, and another between the trimethylene carbonate carbonyl oxygen and the protonated catalyst nitrogen [3].
The polymerization kinetics follow first-order behavior in both monomer and catalyst concentrations, with TBD demonstrating exceptional control yielding polycarbonates with molecular weights ranging from 5,000 to 50,000 g mol⁻¹ and dispersities below 1.08 [1]. Under optimized conditions using a trimethylene carbonate to TBD ratio of 200:1, conversions of 95-99% are achieved within 2-4 hours at room temperature [4].
DBU exhibits similar dual activation characteristics but with distinct kinetic profiles. While DBU-catalyzed polymerizations require longer reaction times (1-24 hours) compared to TBD, they demonstrate remarkable versatility across various reaction conditions [5] [6]. DBU shows particular effectiveness in mechanochemical polymerization, where solvent-free ball-milling conditions result in 10-50 times faster reaction rates compared to solution-phase polymerization [7] [8].
The copolymerization behavior of trimethylene carbonate and dithiolane trimethylene carbonate using DBU reveals first-order kinetics with complete monomer conversion achieved within 2-4 hours, producing copolymers with controlled molecular weights and moderate dispersities (Đ = 1.27-1.80) [4]. Importantly, DBU-catalyzed systems exhibit preferential polymerization of the dithiolane-containing monomer followed by trimethylene carbonate incorporation, leading to blocky copolymer microstructures [4].
Diphenyl phosphate (DPP) operates through an acid-catalyzed activated monomer mechanism, demonstrating exceptional control with dispersities below 1.19 and molecular weights up to 50,000 g mol⁻¹ [9]. DPP-catalyzed polymerizations proceed through nucleophilic attack of the activated alcohol initiator on the coordinated monomer, with Nuclear Magnetic Resonance (NMR) titration experiments confirming activation of the carbonate group at DPP concentrations ≥2 equivalents relative to trimethylene carbonate [9].
4-Dimethylaminopyridine (DMAP) exhibits lower catalytic activity due to its higher activation barrier, requiring 4-24 hours for comparable conversions and producing polymers with broader dispersities (Đ = 1.15-1.40) [5] [3]. However, DMAP demonstrates excellent compatibility with ionic liquid systems, achieving maximum weight percent gains of 431.07% in xylan-graft-poly(p-dioxanone) copolymers when used at DMAP/anhydroxylose unit ratios of 2:1 [10].
Metal-catalyzed systems employ coordination-insertion mechanisms where the metal center activates the monomer through Lewis acid coordination while the nucleophilic ligand attacks the activated carbonyl carbon [11] [12].
Aluminum isopropoxide [Al(OiPr)₃] in combination with alcohol initiators represents a well-established coordination-insertion system for trimethylene carbonate polymerization [11] [13]. The mechanism involves sequential monomer coordination to the Lewis acidic aluminum center followed by insertion into the aluminum-alkoxide bond. Kinetic studies reveal first-order dependence on both monomer and catalyst concentrations, with activation parameters of ΔH‡ = 51 kJ mol⁻¹ and ΔS‡ = -141 J mol⁻¹ K⁻¹ [11].
Salen-aluminum complexes demonstrate superior activity compared to their tin counterparts, with chloro-substituted derivatives in the 3,5-positions of phenolate rings showing highest catalytic efficiency [11]. These systems achieve complete monomer conversion within 4-24 hours at temperatures of 85-130°C, producing polycarbonates with excellent molecular weight control and dispersities ranging from 1.15 to 1.25 [12].
Stannous octoate [Sn(Oct)₂] remains the most widely employed metal catalyst for trimethylene carbonate polymerization, despite requiring longer reaction times compared to organocatalytic systems [14] [15]. Comparative studies demonstrate that triethylamine-based catalysts outperform Sn(Oct)₂, achieving equivalent conversions in half the reaction time [15]. At 85°C, Sn(Oct)₂-catalyzed polymerizations require 24 hours for 98% conversion, while triethylamine hydrochloride achieves similar results in 12 hours [15].
Cyclic tin alkoxide initiators offer improved performance over conventional Sn(Oct)₂ systems, producing poly(trimethylene carbonate) with inherent viscosities exceeding 1 dL g⁻¹ and enhanced mechanical properties including strain-at-break values of 515% and stress-at-break of 43 MPa [14].
Zinc lactate catalysts demonstrate exceptional efficiency under microwave-assisted conditions, achieving 85.2-98.2% conversion within 30 minutes at 120°C [16]. The microwave-assisted ring-opening polymerization (MROP) approach represents a significant advancement over conventional heating methods, producing poly(trimethylene carbonate) with molecular weights ranging from 2,990 to 75,410 g mol⁻¹ [16].
Heterometallic zinc-containing complexes show enhanced activity through synergistic effects, where Lewis acidic metals facilitate epoxide coordination while electronegative metals accelerate nucleophilic attack and ring-opening [17]. These systems benefit from intermetallic proximity within the 3-5 Å range, crucial for effective bimetallic electronic communication [17].
N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf₂) represents a breakthrough in metal-free coordination-insertion polymerization [18]. This system demonstrates unprecedented silicon-based coordination-insertion where the silicon atom acts as a Lewis acid center while the tertiary amine provides nucleophilic character [18]. End-chain structure analysis via MALDI-TOF mass spectrometry confirms formation of both linear and cyclic polymers through a two-stage polymerization process [18].
The TMSNTf₂-mediated mechanism involves monomer coordination to the silicon center followed by nucleophilic attack of the -NTf₂ group on the coordinated monomer, resulting in acyl-oxygen bond cleavage and monomer insertion [18]. This approach achieves controlled polymerization with molecular weights matching theoretical predictions and produces both linear hydroxyl-terminated and cyclic polymer structures [18].
Zwitterionic polymerization represents an emerging approach utilizing bifunctional catalysts containing both cationic and anionic centers for simultaneous activation of monomer and initiator species [19] [20].
Phosphonium carboxybetaines synthesized via Michael addition of tertiary phosphines to acrylic acid provide modular access to zwitterionic organocatalysts [19]. These systems demonstrate bifunctional activation where the quaternary phosphonium cation activates the monomer through Lewis acidic interactions while the carboxylate anion activates the alcohol initiator via hydrogen bonding [19].
NMR titration studies confirm appreciable interactions between PCB catalysts and both trimethylene carbonate monomers and hydroxyl-containing initiators, supporting the proposed dual activation mechanism [19]. PCB-catalyzed polymerizations achieve controlled/living characteristics with predictable molecular weights (3.7-23.5 kg mol⁻¹) and narrow dispersities (Đ = 1.12-1.23) [19].
Density Functional Theory investigations of trimethylguanidine-mediated polymerization reveal that carbon spacer length significantly influences catalytic activity [20]. For carboxybetaine molecules with the structure (CH₃)₃N⁺(CH₂)ₙCOO⁻, extending the carbon spacer from n=1 to n=5 substantially decreases activation barriers for the rate-controlling nucleophilic attack step [20].
The tetramethylguanidinium cation and carboxylate anion demonstrate optimal spatial arrangement for simultaneous monomer and initiator activation through hydrogen-bonding interactions [20]. Experimental validation confirms that (CH₃)₃N⁺(CH₂)₄COO⁻ effectively promotes both trimethylene carbonate and lactide polymerization [20].
N-heterocyclic carbenes (NHCs) initiate zwitterionic ring-opening polymerization through nucleophilic attack on the monomer carbonyl, forming zwitterionic tetrahedral intermediates [21]. DFT calculations indicate that the highest activation barrier corresponds to ring-opening of this tetrahedral intermediate, explaining the inefficient initiation characteristic of NHC systems [21].
The zwitterionic mechanism results in formation of cyclic polymers with molecular weights higher than predicted from monomer-to-catalyst ratios, indicating multiple initiation events and chain-chain coupling reactions [21]. Kinetic studies reveal first-order dependence on both monomer and catalyst concentrations, with rate constants varying significantly based on NHC structure and steric hindrance [21].
1,1,3,3-Tetramethylguanidine (TMG) mediates zwitterionic ring-opening polymerization of N-thiocarboxyanhydrides, producing well-defined polysarcosine with controlled molecular weights (1.9-37 kg mol⁻¹) and narrow distributions (Đ = 1.01-1.12) [22]. The mechanism involves formation of propagating macro-zwitterions bearing cationic tetramethylguanidinium and anionic thiocarbamate chain ends [22].
TMG serves dual functions as both initiator and stabilizing agent for the thiocarbamate chain end where monomer addition occurs [22]. The polymerization exhibits living characteristics including pseudo-first-order kinetics, linear molecular weight increase with conversion, and successful chain extension capability [22].
Mechanochemical polymerization utilizing high-speed ball milling represents a green chemistry approach offering significant rate enhancements while eliminating solvent requirements [7] [8].
Mechanochemical polymerization of trimethylene carbonate using DBU and TBD catalysts demonstrates 10-100 times faster reaction rates compared to solution-phase polymerization [7] [8]. Optimal milling conditions employ 30 Hz frequency with stainless steel balls in 10 mL milling jars for 30-120 minutes [7].
Temperature monitoring during ball milling reveals minimal thermal effects on polymerization rates, indicating that mechanical energy input rather than frictional heating drives the accelerated kinetics [7]. Initial mixing speed proves critical for chain-length control, with rapid initial mixing favoring formation of higher molecular weight polymers [7].
Ball collision energy provides efficient mixing and mechanical activation of solid reactants, overcoming diffusion limitations inherent in heterogeneous systems [7]. Rate enhancement factors of 10-50x for DBU and 20-100x for TBD demonstrate the profound impact of mechanical energy on polymerization kinetics [7].
Solvent-free conditions eliminate mass transfer limitations while direct solid-solid contact facilitates rapid monomer-catalyst interactions [7]. Conversions of 85-95% for DBU systems and 90-98% for TBD systems are achieved within 30-90 minutes, representing dramatic improvements over solution polymerization timescales [7].
Mechanochemical polymerization suffers from poor molecular weight control due to competing chain scission and mechanical degradation processes [7]. Liquid-assisted grinding (LAG) using small amounts of solvent additives fails to protect polymer chains from mechanical degradation while compromising the solvent-free advantages [7].
Chain length control remains challenging in mechanochemical systems, with dispersities typically exceeding 2.0 and unpredictable molecular weight distributions [7]. Polymer degradation through mechanical stress limits the achievable molecular weights and compromises end-group fidelity [23].
DBU-catalyzed mechanochemical polymerization achieves 85-95% conversion with poor molecular weight control, while TBD systems demonstrate 90-98% conversion with moderate control characteristics [7]. Equipment-dependent variables including ball size, material, and milling frequency significantly influence both conversion rates and polymer properties [7].
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